molecular formula C12H15NO2 B13312989 3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13312989
M. Wt: 205.25 g/mol
InChI Key: KDXBYEPUFYKWHS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a pyridine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid typically involves the reaction of 3-methylpyridine with ethyl pivalate, followed by a series of addition, oximization, and esterification reactions . The reaction conditions are generally mild, and the process yields high purity products.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and carboxylic acid group. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(pyridin-2-yl)cyclobutane-1-carboxylic acid
  • 3,3-Dimethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid
  • 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one

Uniqueness

3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to the specific positioning of the pyridine ring on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3,3-dimethyl-1-pyridin-3-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-11(2)7-12(8-11,10(14)15)9-4-3-5-13-6-9/h3-6H,7-8H2,1-2H3,(H,14,15)

InChI Key

KDXBYEPUFYKWHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C2=CN=CC=C2)C(=O)O)C

Origin of Product

United States

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